2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and an azetidine ring, a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the azetidine ring using 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through a series of condensation reactions involving hydrazine derivatives and appropriate diketones.
Coupling of the Azetidine and Pyridazinone Units: The final step involves coupling the azetidine unit with the pyridazinone core under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one Derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Pyridazinone Derivatives: Compounds with a pyridazinone core, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
2-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of the azetidine and pyridazinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(4-chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c1-11-2-7-15(21)20(18-11)10-12-8-19(9-12)16(22)13-3-5-14(17)6-4-13/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNVAXNBSNSJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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